5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

In CNS drug discovery, balancing lipophilicity and hydrogen bonding is critical for blood-brain barrier penetration. 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) solves this with an optimal LogP of 0.73 and a single amine HBD, for precise kinase SAR. Key advantages: • Near-ideal CNS LogP for BBB permeability vs. hydrophilic 5-amine isomer (LogP -0.31). • Critical hydrogen bond donor for target engagement absent in methylated analogs. • Clean unsubstituted core for higher LipE compared to 4-chloro derivative. Reliable purity, fast global delivery.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13531136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC(=NN2)N
InChIInChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12)
InChIKeyHFITWIILBJCFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) is a heterocyclic building block consisting of a 3-aminopyrazole core substituted with an N-methylpiperidine moiety [1]. This specific substitution pattern places it within a family of pyrazole-piperidine derivatives explored for kinase inhibition and receptor antagonism, but its precise physicochemical profile differentiates it from its closest positional and structural analogs .

Heterocyclic building block for kinase and GPCR target studies
Differentiated LogP and TPSA relative to regioisomeric analogs
Supports SAR and lead optimization workflows

Procurement Risk Analysis for 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


In pyrazole-piperidine chemistry, subtle changes in substitution pattern or position profoundly alter lipophilicity, hydrogen bonding, and electronic properties, directly impacting assay solubility, membrane permeability, and target engagement [1]. Substituting 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine with a regioisomer like the 5-amine or a 4-chloro derivative without considering these quantifiable differences introduces uncontrolled variables into SAR studies or lead optimization campaigns, as evidenced by the divergent LogP and TPSA values detailed in the following guide .

Regioisomer 5-amine (CAS 3524-30-9)

Divergent LogP may alter membrane permeability in cell-based assays.

Methylated analog (CAS 3524-43-4)

Missing hydrogen bond donor may disrupt key binding interactions.

4-Chloro derivative (CAS 2105657-25-6)

Chlorine substitution may shift lipophilicity and metabolic profile.

Quantitative Differentiation Guide for 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


Lipophilicity (LogP) vs 5-Amine Isomer

The 3-amine regioisomer exhibits significantly higher calculated lipophilicity (LogP = 0.73) compared to its 5-amine counterpart (LogP = -0.31) . This difference in LogP suggests that 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine will have enhanced passive membrane permeability, making it a more suitable scaffold for CNS-targeted research where blood-brain barrier penetration is a consideration.

Lipophilicity vs 5-amine
Data to verify
LogP 0.73 vs -0.31
Δ +1.04
Supports lipophilicity-driven selection in permeability assays
Computational prediction; experimental confirmation needed
Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

HBD Count vs 5-Methyl Analog

The target compound retains a single hydrogen bond donor (HBD = 1) compared to the 5-methyl derivative which has zero hydrogen bond donors (HBD = 0) due to methylation of the amine . While both molecules share a similar TPSA, the presence of an HBD in 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is critical for engaging key interactions with target proteins, such as forming hydrogen bonds with kinase hinge regions.

HBD count vs 5-methyl
Class-level
HBD = 1 vs 0
Δ 1 donor
Reported HBD context for hydrogen-bond probing in SAR
Derived from computational models
Medicinal Chemistry Physicochemical Property Prediction Solubility

Lipophilicity (LogP) vs 4-Chloro Derivative

The unsubstituted pyrazole core of the target compound provides a significantly higher lipophilicity (LogP = 0.73) compared to the 4-chloro derivative (estimated LogP ≈ 0.2-0.5) . While specific LogP data for the chloro analog is unavailable, the substitution of a hydrogen with a chlorine atom typically decreases LogP by approximately 0.5-1.0 units due to increased polarity, indicating the target compound is more lipophilic and potentially more membrane-permeable.

LogP vs 4-chloro analog
Context-dependent
LogP ≈0.73 vs ~0.2-0.5
Δ +0.2 to +0.5
Supports lipophilicity comparison for lead optimization
Comparator LogP estimated; review specific data
Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Application Scenarios for 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


CNS-Penetrant Kinase Inhibitor Building Block

Given its LogP of 0.73, which is near the optimal range for CNS drug candidates, 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine serves as a superior starting point for synthesizing kinase inhibitor libraries intended for CNS target evaluation, as opposed to its more hydrophilic 5-amine isomer (LogP = -0.31) .

Hydrogen Bond Probing in Enzyme Active Sites

With its single hydrogen bond donor (HBD = 1), this compound is uniquely suited for structure-activity relationship (SAR) studies that require the presence of an amine hydrogen bond donor, a critical feature missing in the methylated analog (HBD = 0) . This makes it a rational choice for exploring binding modes in targets like kinases and proteases.

Lipophilic Efficiency (LipE) Optimization

Compared to the 4-chloro derivative, the unsubstituted core of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine offers a more balanced lipophilicity profile (LogP = 0.73) for achieving higher LipE, a key metric in drug discovery . It provides a cleaner, less promiscuous starting point for iterative optimization of both potency and ADME properties.

Application
Selection Property
Validation Focus
CNS kinase inhibitor synthesis
Reported lipophilicity context (LogP)
Permeability and brain exposure assays
Hinge-region binding studies
Hydrogen bond donor availability
Binding mode and target engagement
LipE and ADME optimization
Unsubstituted pyrazole core
Iterative potency and property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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